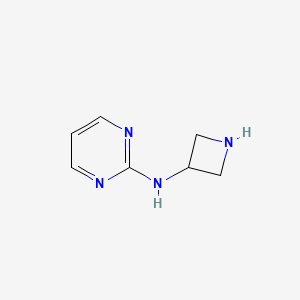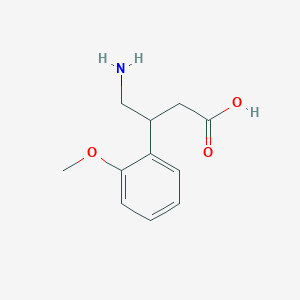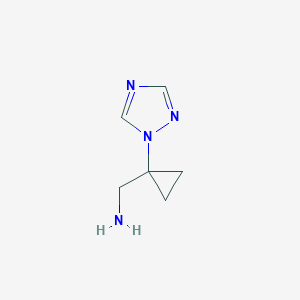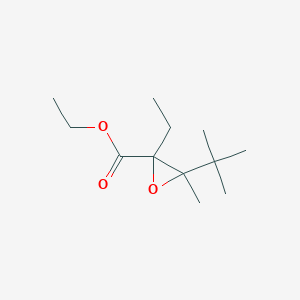
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid is a chemical compound with the molecular formula C12H22N2O3 It is characterized by the presence of a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Piperidin-4-yl)acetamido)pentanoic acid typically involves the reaction of 2-(piperidin-4-yl)acetic acid hydrochloride with other reagents under specific conditions. One common method includes the use of t-butyl 4-fluorobenzoate in the presence of potassium carbonate (K2CO3) and dimethyl sulfoxide (DMSO) as a solvent. The reaction mixture is stirred at 130°C for 48 hours, followed by the addition of water and hydrochloric acid to adjust the pH .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene and AK Scientific offer bulk production and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(2-(Piperidin-4-yl)acetamido)pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(2-(Piperidin-4-yl)acetamido)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to exhibit various biological activities by interacting with enzymes, receptors, and other proteins in the body. The exact mechanism may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to 5-(2-(Piperidin-4-yl)acetamido)pentanoic acid include:
Piperidine: A six-membered heterocyclic amine widely used in organic synthesis.
2-(Piperidin-4-yl)benzoic acid: A compound used as a semi-flexible linker in targeted protein degradation.
Piperine: An alkaloid found in black pepper with various biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines a piperidine ring with an acetamido and pentanoic acid moiety
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
5-[(2-piperidin-4-ylacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H22N2O3/c15-11(9-10-4-7-13-8-5-10)14-6-2-1-3-12(16)17/h10,13H,1-9H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
IMQAYQSPBZYMDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC(=O)NCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13560790.png)


![tert-butylN-[(5-bromo-2-hydroxyphenyl)methyl]carbamate](/img/structure/B13560800.png)

![[2-(Aminomethyl)cyclohexyl]methanol](/img/structure/B13560812.png)
![9-Azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13560816.png)





